molecular formula C18H19N3O2S B5307244 N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5307244
M. Wt: 341.4 g/mol
InChI Key: DINDDWADAVWDHF-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a pyrazole ring, a sulfonamide group, and a benzylphenyl moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2-benzylphenyl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-21-14-17(13-19-21)24(22,23)20-18-11-7-6-10-16(18)12-15-8-4-3-5-9-15/h3-11,13-14,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINDDWADAVWDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Benzylphenyl Moiety: The benzylphenyl group is attached through a nucleophilic substitution reaction, where the pyrazole sulfonamide reacts with a benzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl halides, triethylamine, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted pyrazole sulfonamides with different functional groups.

Scientific Research Applications

N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The benzylphenyl moiety may enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
  • N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-thiol
  • N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-phosphonate

Uniqueness

N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the sulfonamide group enhances its solubility and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry.

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